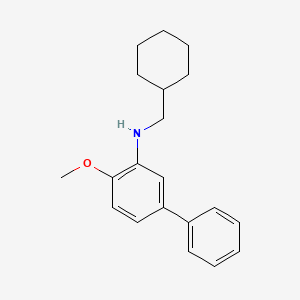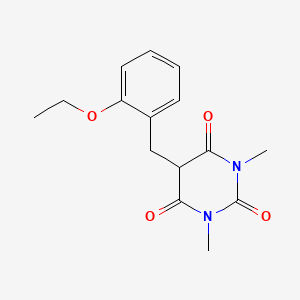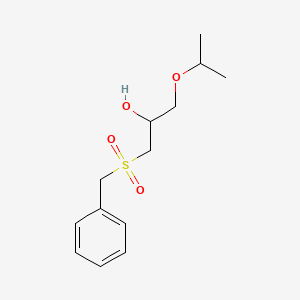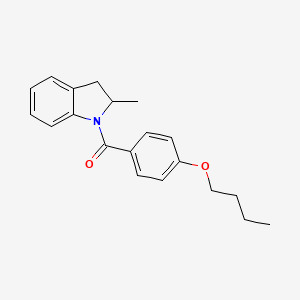![molecular formula C22H20N2O3S B5001754 4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5001754.png)
4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one, also known as QNZ, is a synthetic compound that has been used in scientific research as a selective inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
作用機序
4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the retention of NF-κB in the cytoplasm and the inhibition of its transcriptional activity. This compound has been shown to be a selective inhibitor of NF-κB, as it does not affect the activation of other transcription factors, such as AP-1 and STAT.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduces the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment and inflammation. This compound also induces apoptosis in cancer cells and inhibits their proliferation and migration. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one has several advantages for lab experiments. It is a selective inhibitor of NF-κB and does not affect the activation of other transcription factors, which allows for the specific study of NF-κB signaling pathways. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for its preparation and administration. This compound also has a short half-life in vivo and requires frequent dosing to maintain its inhibitory effect on NF-κB.
将来の方向性
There are several future directions for research on 4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one. One area of research is the development of more potent and selective NF-κB inhibitors based on the structure of this compound. Another area of research is the investigation of the therapeutic potential of NF-κB inhibitors in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, and further research is needed to explore its potential as an adjuvant therapy. Additionally, the use of this compound in combination with other inhibitors of NF-κB signaling pathways may lead to the development of more effective therapies for various diseases.
合成法
The synthesis of 4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 4-methyl-2-quinoline thiol with ethyl 2-bromoacetate in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with 2-amino-4-ethyl-3H-1,4-benzoxazin-3-one in the presence of triethylamine to yield this compound. The purity of the compound can be increased by recrystallization from ethanol.
科学的研究の応用
4-ethyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one has been used in various scientific research studies to investigate the role of NF-κB in various cellular processes. It has been shown to inhibit the activation of NF-κB in various cell types, including cancer cells, immune cells, and neuronal cells. This compound has been used to study the role of NF-κB in inflammation, apoptosis, cell proliferation, and differentiation. It has also been used to investigate the therapeutic potential of NF-κB inhibitors in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
特性
IUPAC Name |
4-ethyl-6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-3-24-18-11-15(8-9-20(18)27-12-22(24)26)19(25)13-28-21-10-14(2)16-6-4-5-7-17(16)23-21/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHLOIORKSSIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4C(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-propanamine](/img/structure/B5001675.png)
![3-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5001678.png)
![N-(2,3-difluoro-4-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5001682.png)
![2-chloro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5001690.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5001704.png)
![N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5001707.png)
![1-[1-(3-chloro-4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5001713.png)

![1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5001733.png)



![2,4-dichloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5001773.png)
